

A Comprehensive Technical Guide to Cy7.5 NHS Ester for Amine Labeling

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Compound of Interest

Compound Name: Cy7.5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Cy7.5** N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized for labeling amine-containing biomolecules. This document details the core principles of **Cy7.5** NHS ester chemistry, experimental protocols for conjugation, and key technical data to empower researchers in their bioconjugation endeavors for applications such as in vivo imaging.

Introduction to Cy7.5 NHS Ester

Cyanine 7.5 (**Cy7.5**) NHS ester is an amine-reactive fluorescent probe belonging to the cyanine dye family.^[1] Its exceptional properties in the near-infrared spectrum (excitation ~788 nm, emission ~808 nm) make it an invaluable tool for biological research, particularly for in vivo imaging, due to the low absorbance of NIR light by biological tissues.^{[2][3][4]} The NHS ester functional group allows for the covalent attachment of the **Cy7.5** fluorophore to primary and secondary amines present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.^{[1][5]} This conjugation results in a stable amide bond, enabling the sensitive detection and tracking of the labeled molecule.

Physicochemical and Spectroscopic Properties

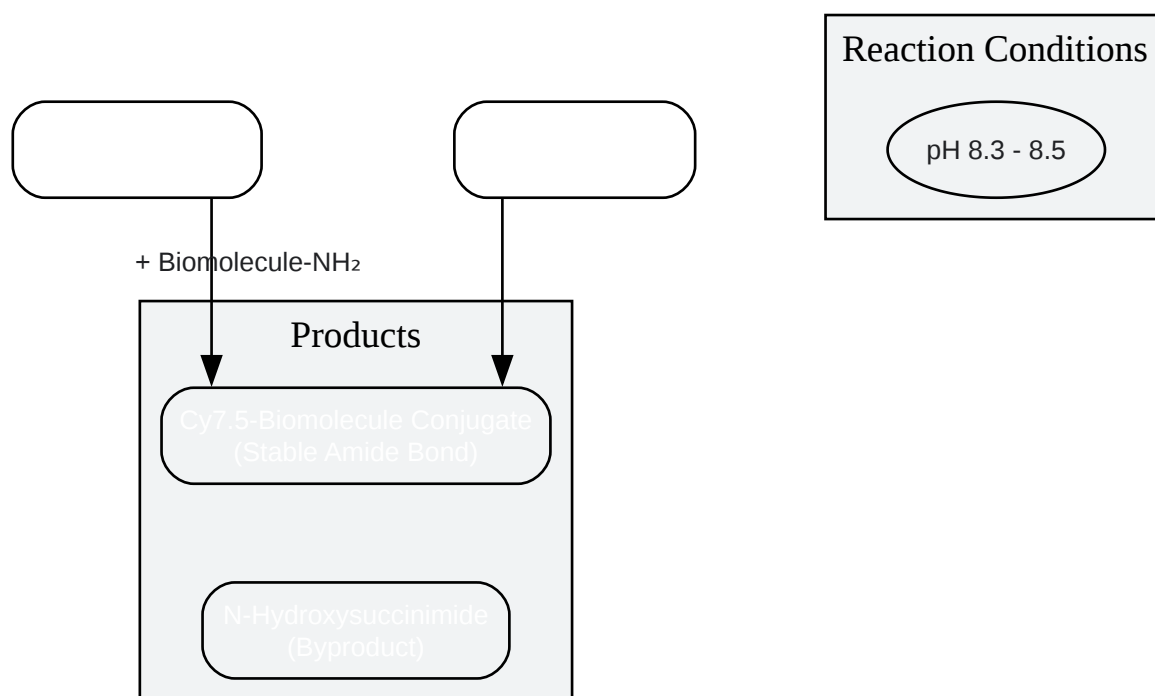
The performance of **Cy7.5** NHS ester in labeling experiments is dictated by its inherent chemical and spectral characteristics.

Property	Value	Reference
Molecular Weight	~833.76 g/mol	[6][7]
Excitation Maximum (λ_{ex})	788 nm	[4][6][7]
Emission Maximum (λ_{em})	808 nm	[4][6][7]
Molar Extinction Coefficient	223,000 M ⁻¹ cm ⁻¹	[4][7]
Solubility	Soluble in organic solvents (DMSO, DMF, DCM)[4][6][7]	[4][6][7]
Low solubility in water[4][6]	[4][6]	
Storage (Solid)	-20°C in the dark, desiccated[2][6][7]	[2][6][7]
Storage (in Anhydrous DMSO)	-80°C for up to 6 months; -20°C for up to 1 month[8]	[8]

Amine Labeling Chemistry

The fundamental principle of labeling with **Cy7.5** NHS ester is the reaction between the N-hydroxysuccinimide ester and a primary or secondary amine on the target biomolecule. This reaction, known as acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[5][9] The amine group on the biomolecule must be in its unprotonated, nucleophilic state to react with the NHS ester. Therefore, a slightly alkaline pH is required to deprotonate the amine without causing significant hydrolysis of the NHS ester.



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Figure 1: Reaction of **Cy7.5** NHS ester with a primary amine.

Experimental Protocols

Successful labeling with **Cy7.5** NHS ester requires careful consideration of reaction conditions. The following protocols provide a general framework for labeling proteins and amine-modified oligonucleotides.

Preparation of Reagents

Important Considerations:

- **Buffer Selection:** Avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester.^{[5][10]} Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are recommended.^{[5][8]}
- **Solvent Quality:** If using DMF, ensure it is of high quality and free from amine contaminants.^[5] Anhydrous DMSO is a suitable alternative.^[8]

- **Stability in Solution:** **Cy7.5** NHS ester is not stable in aqueous solutions for extended periods.^[6] Stock solutions should be prepared fresh in an organic solvent immediately before use.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific protein.

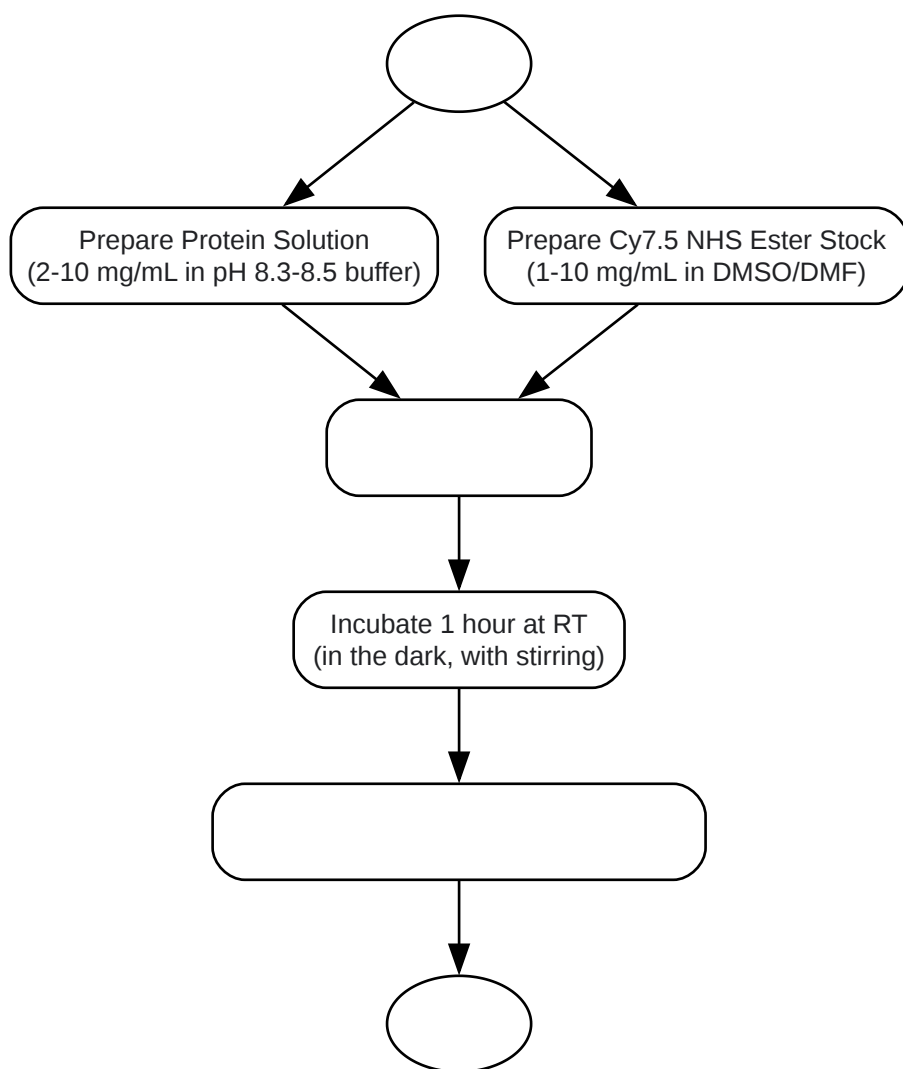
Materials:

- Protein of interest (in an amine-free buffer)
- **Cy7.5** NHS ester
- Anhydrous DMSO or high-quality DMF
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5^[5]
- Purification column (e.g., Sephadex G-25)^[8]

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.^{[8][10]} Concentrations below 2 mg/mL can significantly decrease labeling efficiency.^{[8][10]}
 - If the protein is in a buffer containing amines, it must be dialyzed against the reaction buffer.^[10]
- Prepare the **Cy7.5** NHS Ester Stock Solution:
 - Immediately before use, dissolve the **Cy7.5** NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.^{[8][10]} Vortex or sonicate briefly to ensure complete dissolution.
- Determine the Molar Ratio:

- The optimal molar ratio of **Cy7.5** NHS ester to protein can vary. A starting point of a 10-fold molar excess of the dye is recommended.[\[8\]](#) This ratio may need to be adjusted to achieve the desired degree of labeling.
- Labeling Reaction:
 - While gently vortexing the protein solution, slowly add the calculated volume of the **Cy7.5** NHS ester stock solution.
 - Incubate the reaction for 1 hour at room temperature in the dark with continuous, gentle stirring.[\[8\]](#)[\[10\]](#)
- Purification of the Conjugate:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column, such as Sephadex G-25.[\[8\]](#)
 - Collect the fractions containing the labeled protein, which will be visibly colored.



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Figure 2: Experimental workflow for protein labeling.

Amine-Modified Oligonucleotide Labeling Protocol

Materials:

- Amine-modified oligonucleotide
- **Cy7.5** NHS ester
- Anhydrous DMSO or high-quality DMF
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

- Ethanol
- 70% Ethanol

Procedure:

- Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.
- Prepare the **Cy7.5** NHS Ester Stock Solution: Prepare a fresh stock solution in anhydrous DMSO or DMF.
- Labeling Reaction:
 - Add the **Cy7.5** NHS ester stock solution to the oligonucleotide solution.
 - Incubate the reaction for 3 hours at room temperature with continuous stirring.[\[10\]](#)
- Purification of the Conjugate:
 - Add 1 mL of cold absolute ethanol to the reaction and mix well.
 - Incubate at -20°C for 30 minutes to precipitate the labeled oligonucleotide.[\[10\]](#)
 - Centrifuge to pellet the conjugate.
 - Wash the pellet with 70% ethanol and dry briefly.[\[10\]](#)

Applications in Research and Drug Development

The ability to covalently attach a bright, near-infrared fluorophore like **Cy7.5** to biomolecules has numerous applications:

- In Vivo Imaging: Labeled proteins, antibodies, or nanoparticles can be tracked in living organisms to study biodistribution, tumor targeting, and other biological processes.[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Fluorescence Microscopy: Enables the visualization of cellular and subcellular structures and processes.[\[11\]](#)

- Flow Cytometry: Provides a distinct signal for cell sorting and analysis.[11]
- Bioanalytical Assays: Can be used in various assays for the detection and quantification of biomolecular interactions.[11]

Conclusion

Cy7.5 NHS ester is a powerful tool for the fluorescent labeling of amine-containing biomolecules. Its near-infrared properties offer significant advantages for in vivo imaging and other sensitive detection methods. By understanding the underlying chemistry and following optimized protocols, researchers can successfully generate stable and brightly fluorescent bioconjugates to advance their scientific investigations.

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